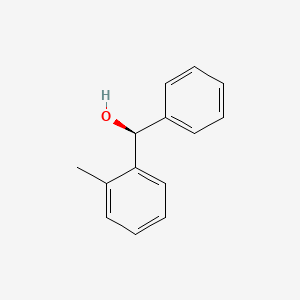
N-Ethyl-1H-indazol-3-amine; 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1H-indazol-3-amine (NEI) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol. NEI has a purity of 99% and is insoluble in water. It is a versatile compound that has been used to study a variety of biochemical and physiological effects.
Scientific Research Applications
N-Ethyl-1H-indazol-3-amine; 99% has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the central nervous system, as well as to study the effects of various compounds on gene expression. N-Ethyl-1H-indazol-3-amine; 99% has also been used to study the effects of compounds on the immune system and to study the effects of compounds on the cardiovascular system.
Mechanism of Action
N-Ethyl-1H-indazol-3-amine; 99% acts as an agonist of the GABAA receptor, which is a type of ionotropic receptor located in the central nervous system. When N-Ethyl-1H-indazol-3-amine; 99% binds to the GABAA receptor, it causes an influx of chloride ions into the cell, resulting in a decrease in neuronal excitability. This decrease in neuronal excitability causes a variety of effects, including sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
N-Ethyl-1H-indazol-3-amine; 99% has been found to have a variety of biochemical and physiological effects. It has been found to have anxiolytic, sedative, and muscle-relaxant effects. It has also been found to have anticonvulsant and anti-inflammatory effects. In addition, N-Ethyl-1H-indazol-3-amine; 99% has been found to have a variety of effects on the cardiovascular system, including vasodilation and decreased heart rate.
Advantages and Limitations for Lab Experiments
N-Ethyl-1H-indazol-3-amine; 99% has a number of advantages for lab experiments. It is a highly pure compound with a purity of 99%. It is also relatively easy to synthesize and is relatively inexpensive. However, N-Ethyl-1H-indazol-3-amine; 99% has a few limitations for lab experiments. It is insoluble in water, which means it must be dissolved in a solvent before it can be used in experiments. In addition, it has a short shelf-life and must be stored at low temperatures.
Future Directions
There are a number of potential future directions for N-Ethyl-1H-indazol-3-amine; 99% research. For example, further research could be conducted to explore the effects of N-Ethyl-1H-indazol-3-amine; 99% on other physiological systems, such as the endocrine system and the digestive system. In addition, further research could be conducted to explore the potential therapeutic applications of N-Ethyl-1H-indazol-3-amine; 99%, such as its potential use as an anxiolytic or anticonvulsant. Furthermore, further research could be conducted to explore the potential side effects of N-Ethyl-1H-indazol-3-amine; 99%, as well as its potential interactions with other drugs. Finally, further research could be conducted to explore the potential mechanisms of action of N-Ethyl-1H-indazol-3-amine; 99%, as well as its potential mechanisms of toxicity.
Synthesis Methods
N-Ethyl-1H-indazol-3-amine; 99% can be synthesized through a two-step process. The first step involves the reaction of 1-bromo-3-indazole with ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) at room temperature. The second step involves the reaction of the resulting intermediate with hydrochloric acid in acetonitrile at room temperature. This two-step process yields N-Ethyl-1H-indazol-3-amine; 99% with a purity of 99%.
properties
IUPAC Name |
N-ethyl-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-10-9-7-5-3-4-6-8(7)11-12-9/h3-6H,2H2,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOUSGCPXCBABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

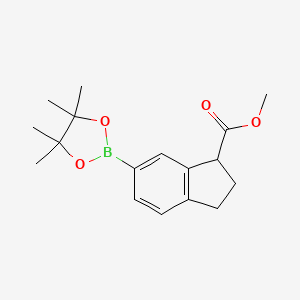
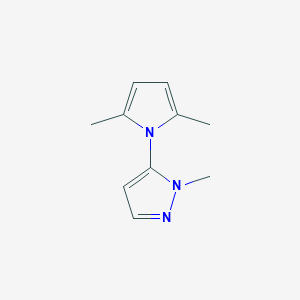

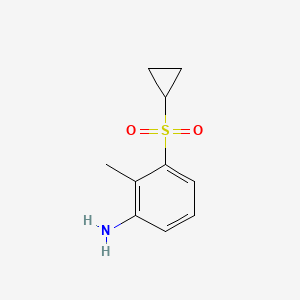
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)
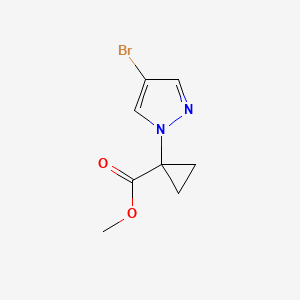

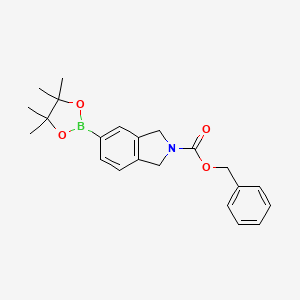

![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)
